Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The compound is a derivative of benzamide, which is an amide derivative of benzoic acid, featuring an amide (-CONH2) linked to a bromobenzene group . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzene and p-tolyl groups would contribute to the overall aromaticity of the compound, while the amide group would introduce polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an amide group could result in the formation of hydrogen bonds, affecting its solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is involved in various synthetic processes in chemical research. For instance, it has been used in the synthesis of [1,2,3]selenadiazolo[4,5-e]benzofuran or benzothiophene derivatives, showcasing its role in the formation of complex heterocyclic compounds (Shekarchi, Ellahiyan, Akbarzadeh, & Shafiee, 2003). Additionally, its utility in creating new pyrrolo〔1,2-c〕pyrimidone, thiazolo〔3,4-c〕pyrimidone, and pyrimido〔4,5-d〕pyridazine derivatives has been noted, further emphasizing its versatility in organic synthesis (Kheder, Mabkhot, & Farag, 2009).
Applications in Pharmacology and Antimicrobial Studies
In pharmacology, compounds related to Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate have been synthesized for their potential therapeutic applications. For example, the synthesis of new pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives shows its potential for creating pharmacologically active compounds (Ahmed, 2002). Furthermore, studies on the antimicrobial evaluation of some new pyrimidine derivatives highlight its relevance in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Role in Anticancer Research
The compound's derivatives have also been evaluated for anticancer properties. Studies involving the synthesis and anticancer evaluation of some new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, for instance, demonstrate its potential use in cancer research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Corrosion Inhibition
Another fascinating application of this compound is in corrosion inhibition. Pyranpyrazole derivatives, closely related to Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, have shown efficacy as novel corrosion inhibitors, particularly in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[(2-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)15-6-4-5-7-16(15)22)12-18(26)25(24-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQDRJVNFZDEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Br)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate |
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